Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate
Description
Chemical Identity and Nomenclature
This compound possesses the Chemical Abstracts Service registry number 1256633-37-0, providing unambiguous identification within chemical databases and literature. The compound exhibits the molecular formula C9H9N3O4 with a corresponding molecular weight of 223.19 grams per mole. The MDL number MFCD18071049 serves as an additional identifier for this compound in various chemical information systems.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure consists of an imidazo[1,5-a]pyrazine core with specific functional group modifications. Alternative nomenclature includes "Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester," which provides additional structural clarity regarding the oxidation states of various positions within the ring system.
The Simplified Molecular Input Line Entry System representation "O=C(C1=C2C(O)=NC=C(O)N2C=N1)OCC" encodes the complete structural information, including the carboxylate ester functionality and the positioning of hydroxyl groups. The InChI key NBYYKFHBZUQTIU-UHFFFAOYSA-N provides a unique hash-based identifier for database searches and computational applications.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1256633-37-0 | |
| Molecular Formula | C9H9N3O4 | |
| Molecular Weight | 223.19 g/mol | |
| MDL Number | MFCD18071049 | |
| SMILES | O=C(C1=C2C(O)=NC=C(O)N2C=N1)OCC |
Historical Development in Heterocyclic Chemistry
The development of imidazo[1,5-a]pyrazine derivatives represents a significant evolution within heterocyclic chemistry, building upon the foundational work in pyrazine chemistry that began in the mid-nineteenth century. The first recorded synthesis of a pyrazine compound was achieved by Laurent in 1855 with the preparation of tetraphenylpyrazine, marking the beginning of systematic investigations into this heterocyclic system. This pioneering work established pyrazines as an important class of nitrogen-containing heterocycles, with subsequent researchers developing various synthetic methodologies and exploring their chemical properties.
The progression from simple pyrazine structures to complex fused systems like imidazo[1,5-a]pyrazines occurred through decades of methodological advancement in heterocyclic synthesis. Early workers in the field assigned various names to simple pyrazines, with compounds such as 2,5-dimethylpyrazine being called "ketine" or "glycolin," and 2,5-diphenylpyrazine termed "isoindol". These naming conventions reflected the evolving understanding of pyrazine chemistry and the development of systematic nomenclature systems.
The synthesis of imidazo[1,5-a]pyrazine derivatives gained momentum through the development of advanced cyclocondensation reactions and metalation strategies. Research has demonstrated that imidazo[1,5-a]pyrazines undergo regioselective metalation reactions, enabling the preparation of functionalized derivatives through mono-, di-, and directed remote metalation approaches. These synthetic advances have been crucial for accessing compounds like this compound, which require precise control over functional group placement and oxidation states.
Contemporary research in imidazo[1,5-a]pyrazine chemistry has expanded to include investigations of biological activity and pharmaceutical applications. Studies have explored the synthesis of various imidazo[1,2-a]pyrazine, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives for their potential as inhibitors of inflammatory pathways, particularly targeting Nuclear Factor kappa B and associated kinases. This research direction has highlighted the importance of structural modifications within the imidazo[1,5-a]pyrazine framework for achieving specific biological activities.
Role in Imidazo[1,5-a]pyrazine Derivative Research
This compound occupies a significant position within the broader landscape of imidazo[1,5-a]pyrazine derivative research, serving as both a synthetic intermediate and a subject of independent investigation. The compound's unique structural features, particularly the combination of hydroxyl groups at positions 5 and 8 with an ethyl carboxylate at position 1, provide researchers with a versatile platform for further chemical modifications and biological evaluations.
Research investigations have demonstrated the utility of imidazo[1,5-a]pyrazine derivatives in medicinal chemistry applications, particularly in the development of kinase inhibitors and anti-inflammatory agents. Studies have synthesized and evaluated series of substituted imidazo[1,5-a]pyrazine derivatives for their potential to inhibit specific protein kinases, with some compounds showing promise as therapeutic agents for acute ischemic stroke. The structural framework provided by compounds like this compound enables systematic structure-activity relationship studies that guide the design of more potent and selective inhibitors.
The compound's role as a heterocyclic building block has been recognized in pharmaceutical research, where it serves as a starting material for the synthesis of more complex molecular structures. Its availability from multiple commercial suppliers indicates its importance in research applications, with various companies offering the compound for use in drug discovery and chemical synthesis projects. The standardized purity specifications, typically maintained at 95% or higher, reflect the compound's importance in precision chemical research where reproducible results depend on consistent starting materials.
Synthetic methodology development has also benefited from research involving this compound and related derivatives. Advanced synthetic approaches, including regioselective metalation reactions and directed functionalization strategies, have been developed using imidazo[1,5-a]pyrazine substrates as model compounds. These methodological advances have expanded the chemical space accessible through imidazo[1,5-a]pyrazine chemistry, enabling the preparation of derivatives with diverse functional group patterns and biological activities.
Properties
IUPAC Name |
ethyl 5-hydroxy-8-oxo-7H-imidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-2-16-9(15)6-7-8(14)10-3-5(13)12(7)4-11-6/h3-4,13H,2H2,1H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYYKFHBZUQTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=O)NC=C(N2C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129902 | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-37-0 | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO leads to the formation of the imidazo[1,5-a]pyrazine core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activities. This interaction can influence various biochemical pathways, leading to the desired effects in research and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate and its analogs:
Note: Direct data on the target compound are absent in the evidence; properties inferred from analogs.
Biological Activity
Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C9H10N4O3
- Molecular Weight: 210.20 g/mol
- CAS Number: 1416447-72-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiviral Activity: Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against hepatitis B virus (HBV). Its mechanism involves interference with viral replication processes, potentially by inhibiting the assembly of viral nucleocapsids .
- Antioxidant Properties: The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant capacity. This property is significant in mitigating oxidative stress-related diseases .
Pharmacological Studies
Several studies have investigated the biological effects and pharmacological potential of this compound:
Table 1: Summary of Pharmacological Studies
Case Studies
Case Study 1: Antiviral Efficacy Against HBV
A study published in a patent document highlighted the compound's efficacy in reducing HBV DNA levels in infected cell lines. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in viral load. This positions this compound as a candidate for further development as an antiviral agent targeting HBV .
Case Study 2: Analgesic Effects
Research conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in pain sensitivity compared to control groups. The analgesic effect was attributed to modulation of pain pathways, although the exact mechanisms remain to be fully elucidated .
Case Study 3: Antioxidant Activity
In vitro assays showed that this compound significantly increased cell survival rates when exposed to oxidative stressors. This suggests potential applications in protective therapies against oxidative damage in various diseases .
Q & A
Q. How are multi-component reactions (e.g., Biginelli) applied to synthesize related heterocycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
